N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide
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Description
“N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide” is a complex organic compound. It likely contains an adamantyl group, which is a type of polycyclic compound with unique structural properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are often characterized by the high reactivity of these compounds . They offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Scientific Research Applications
Antimicrobial and Antifungal Activity
A study synthesized a series of compounds related to N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide and tested them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi. The research suggested that these thiazole derivatives might provide valuable therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antiarrhythmic Activity
Another study focused on the synthesis of new substituted compounds within the same chemical family, demonstrating an original spectrum of antiarrhythmic activity. The structure–activity relationship was explored, identifying a lead compound for further pharmacological and toxicological studies (Likhosherstov et al., 2014).
Depigmentation and Tyrosinase Inhibition
Research into polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety evaluated their depigmenting and tyrosinase inhibitory activities. The lipophilic character of the adamantyl moiety was found to enhance the depigmentation power of these benzamide derivatives, providing insights into the interactions that lead to tyrosinase inhibition (Baek et al., 2012).
Corrosion Inhibition
A study on the corrosion inhibition of carbon steel in hydrochloric acid solution by new thiocarbohydrazides related to this compound demonstrated high efficiency, suggesting potential applications in protecting metals from corrosion (Esmaeili, Neshati, & Yavari, 2015).
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-16-4-2-15(3-5-16)18(24)22-17(19(25)23-21)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14,17H,6-11,21H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXUQRZXVXTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)NN)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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